2,5-Dichlorobenzotrifluoride

Continuous flow synthesis Catalytic chlorination Process chemistry

2,5-Dichlorobenzotrifluoride (DCBTF) is a halogenated aromatic compound with the molecular formula C7H3Cl2F3 and molecular weight 215.00 g/mol. The compound exists as a clear colorless to light yellow liquid at ambient conditions, with a density of 1.483 g/mL at 25 °C (lit.) and a boiling point of approximately 180 °C at 760 mmHg.

Molecular Formula C7H3Cl2F3
Molecular Weight 215 g/mol
CAS No. 320-50-3
Cat. No. B1583884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorobenzotrifluoride
CAS320-50-3
Molecular FormulaC7H3Cl2F3
Molecular Weight215 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(F)(F)F)Cl
InChIInChI=1S/C7H3Cl2F3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
InChIKeyDYBYUWVMLBBEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorobenzotrifluoride (CAS 320-50-3) Procurement Specification and Physicochemical Baseline


2,5-Dichlorobenzotrifluoride (DCBTF) is a halogenated aromatic compound with the molecular formula C7H3Cl2F3 and molecular weight 215.00 g/mol [1]. The compound exists as a clear colorless to light yellow liquid at ambient conditions, with a density of 1.483 g/mL at 25 °C (lit.) and a boiling point of approximately 180 °C at 760 mmHg . Its structural arrangement—chlorine substituents at the 2- and 5-positions of the benzene ring with a trifluoromethyl group—distinguishes it from its positional isomers including 2,4-dichlorobenzotrifluoride (CAS 320-60-5) and 3,4-dichlorobenzotrifluoride (CAS 328-84-7) [2].

Why 2,5-Dichlorobenzotrifluoride Cannot Be Replaced by Its Positional Isomers in Synthetic and Analytical Workflows


Positional isomerism in dichlorobenzotrifluorides is not a cosmetic variation—it dictates fundamentally different reactivity patterns in downstream transformations. Metalation studies across six dichlorobenzotrifluoride isomers reveal that regioselective deprotonation outcomes depend critically on chlorine positioning; for instance, 2,3-, 2,6-, 2,4- and 3,5-isomers undergo metalation with standard reagents (LDA, LiTMP, BuLi) at chlorine-adjacent or chlorine-flanked positions, whereas 3,4-dichlorobenzotrifluoride requires specialized "LIM-KOR" mixtures to achieve regioselective metalation at the 2-position [1]. Such divergent reactivity means substituting one isomer for another will likely fail in synthetic sequences where specific substitution patterns are required. Furthermore, analytical methods that employ DCBTF as an internal standard cannot be replicated with alternative isomers without complete re-validation of retention times, spectral signals, and calibration curves .

2,5-Dichlorobenzotrifluoride (CAS 320-50-3) Differential Evidence: Quantitative Performance Versus Analogs and Alternatives


Continuous Flow Catalytic Chlorination Synthesis Yields for 2,5-Dichlorobenzotrifluoride

A 2021 patent (CN113831214A) describes a continuous flow catalytic chlorination method for synthesizing 2,5-dichlorobenzotrifluoride from ortho-chlorobenzotrifluoride. In Example 2, the process achieved a GC purity of 98.5% with a yield of 55%. In Example 3, the GC purity was 95.5% with a yield of 34% [1]. This patented method specifically targets the 2,5-isomer, which may not be directly applicable to alternative dichlorobenzotrifluoride isomers due to differing steric and electronic effects during chlorination.

Continuous flow synthesis Catalytic chlorination Process chemistry Halogenated aromatic synthesis

Regioselective Metalation Behavior of 2,5-Dichlorobenzotrifluoride Versus Other Isomers

Research by Schlosser et al. investigated metalation and derivatization of all six dichlorobenzotrifluoride isomers. 2,3-, 2,6-, 2,4- and 3,5-dichlorobenzotrifluorides can be metalated with standard reagents (LDA, LiTMP, BuLi) at chlorine-adjacent 4- and 3-positions, while 3,4-dichlorobenzotrifluoride requires methyllithium with potassium tert-butoxide ("LIM-KOR") to achieve regioselective metalation at the 2-position [1]. This divergence in reactivity means synthetic routes optimized for one isomer cannot be transferred to another without process redesign.

Organometallic chemistry Regioselective deprotonation Site-selective functionalization Halogen-metal exchange

Validated Internal Standard for Quantitative CW-NMR Analysis of Fluoropolymer Copolymers

2,5-Dichlorobenzotrifluoride is established as an internal standard in the quantitative analysis of hexafluoropropylene/vinylidene fluoride copolymers via Continuous Wave-Nuclear Magnetic Resonance (CW-NMR) . This validated analytical role provides a reliable, off-the-shelf reference material for copolymer compositional analysis, which would require method redevelopment and re-validation if an alternative isomer were substituted.

NMR spectroscopy Polymer analysis Quantitative analysis Fluoropolymer characterization

Commercial Availability at ≥98% GC Purity Specification

Commercial suppliers including ChemImpex, Aladdin Scientific, and CookeChem offer 2,5-Dichlorobenzotrifluoride at ≥98.0% purity as determined by gas chromatography (GC) . This consistent specification across multiple vendors enables procurement without extensive supplier qualification. In contrast, alternative isomers may not carry the same breadth of commercial availability or standardized purity specifications.

Chemical procurement Purity specification Quality control Supply chain

2,5-Dichlorobenzotrifluoride (CAS 320-50-3): Validated Application Scenarios for Research and Industrial Procurement


Quantitative CW-NMR Analysis of Fluoropolymer Copolymer Composition

2,5-Dichlorobenzotrifluoride serves as a validated internal standard for quantifying hexafluoropropylene/vinylidene fluoride copolymers via CW-NMR . Analytical laboratories performing routine quality control of fluoropolymer materials can adopt this pre-validated method, bypassing internal standard selection and method revalidation.

Agrochemical Intermediate for Fungicide and Herbicide Synthesis

The compound is utilized as an intermediate in the synthesis of agrochemicals including fungicides and a new class of 2-haloacetanilide herbicides [1]. Its specific chlorine substitution pattern (2,5-positions) makes it suitable for downstream functionalization pathways that alternative isomers cannot replicate without altering synthetic routes.

Pharmaceutical Intermediate in Fluorinated Drug Development

As a fluorinated aromatic building block, 2,5-Dichlorobenzotrifluoride participates in coupling reactions and serves as a precursor for pharmaceutical intermediates . The compound's validated role in synthesizing fluorinated compounds supports medicinal chemistry programs developing drug candidates with enhanced metabolic stability conferred by trifluoromethyl groups.

Continuous Flow Synthesis Process Development

Patented continuous flow catalytic chlorination methods enable production of 2,5-Dichlorobenzotrifluoride at scales relevant to pilot and industrial manufacturing, with demonstrated GC purities up to 98.5% and yields up to 55% . Process chemists developing scalable routes can reference this validated methodology for kilo-lab and pilot plant operations.

Technical Documentation Hub

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